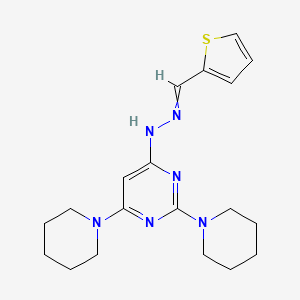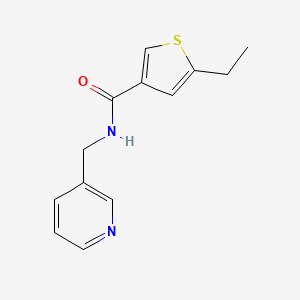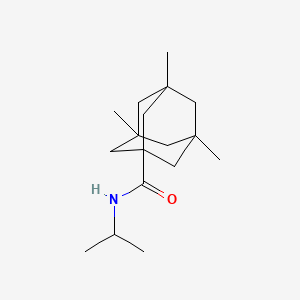![molecular formula C14H13NO4S B4895294 5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4895294.png)
5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione, commonly known as AMB, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiazolidinediones and has been extensively studied for its biological activities.
作用机制
The mechanism of action of AMB is not fully understood. However, it has been suggested that AMB exerts its biological activities by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. AMB has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
Biochemical and Physiological Effects:
AMB has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-fibrotic activities. It has also been shown to improve lipid metabolism and reduce oxidative stress. In addition, AMB has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving endothelial function.
实验室实验的优点和局限性
The advantages of using AMB in lab experiments include its synthetic availability, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, the limitations of using AMB in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for AMB research. One potential direction is to investigate the role of AMB in epigenetic regulation and its potential as an HDAC inhibitor. Another direction is to explore the potential of AMB as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of AMB and its potential as a cancer therapeutic agent.
Conclusion:
In conclusion, AMB is a synthetic compound with potential therapeutic applications in various fields of medicine. It has been extensively studied for its biological activities, including anti-cancer, anti-diabetic, and neuroprotective effects. AMB modulates various signaling pathways and exhibits various biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action of AMB and its potential as a therapeutic agent.
合成方法
AMB can be synthesized by the condensation reaction between 4-(allyloxy)-3-methoxybenzaldehyde and 2-thioxo-4-thiazolidinone in the presence of a base catalyst. The reaction yields AMB as a yellow crystalline solid, which can be purified by recrystallization.
科学研究应用
AMB has been studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In diabetes research, AMB has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disease research, AMB has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-3-6-19-10-5-4-9(7-11(10)18-2)8-12-13(16)15-14(17)20-12/h3-5,7-8H,1,6H2,2H3,(H,15,16,17)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJSDXPMZRSRTF-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4895223.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)

![11-(4-bromophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4895242.png)

![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)
![6-(2-ethoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4895285.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)
![N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4895300.png)
![2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B4895315.png)
![ethyl 3-(2-methylbenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4895320.png)
![3-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B4895332.png)